

Biondinin C: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Biondinin C*

Cat. No.: *B198517*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biondinin C is a neolignan, a class of natural phenols, that has been isolated from plants of the *Illicium* genus. As a member of this structurally diverse family of compounds, **Biondinin C** has garnered interest within the scientific community for its potential biological activities. This technical guide provides a detailed overview of the known physical and chemical properties of **Biondinin C**, alongside available information regarding its biological effects and the experimental methodologies used in its study.

Physical and Chemical Properties

The fundamental physicochemical properties of **Biondinin C** are summarized below. While some specific experimental values such as melting and boiling points are not extensively reported in publicly available literature, the existing data provides a foundational understanding of the compound.

Property	Value	Source
CAS Number	55511-08-5	N/A
Molecular Formula	C ₁₉ H ₂₄ O ₃	N/A
Molecular Weight	300.4 g/mol	N/A
Physical Description	Oil or Powder	N/A
Solubility	Soluble in Chloroform, Dichloromethane, Dimethyl Sulfoxide (DMSO), Ethyl Acetate, and Acetone.	N/A
Storage	Store at 2-8°C, protected from air and light. For long-term storage, refrigeration or freezing is recommended.	N/A

Spectroscopic Data

Detailed spectroscopic data is crucial for the unequivocal identification and structural elucidation of natural products. While specific spectral datasets for **Biondinin C** are not readily available in public databases, the following sections outline the general principles and expected spectral characteristics based on its neolignan structure.

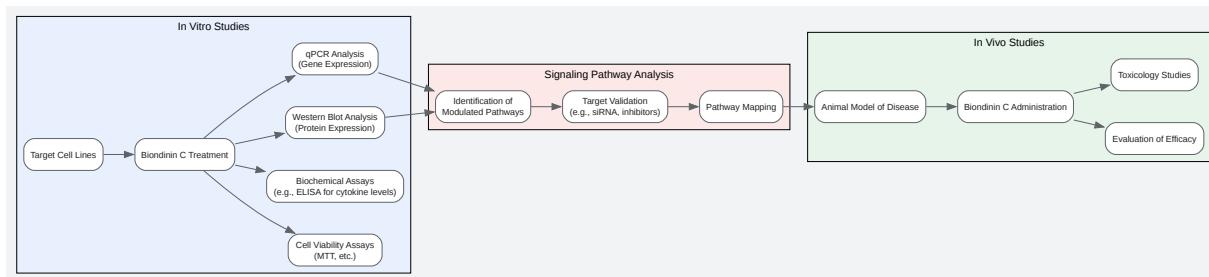
Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum of **Biondinin C** is expected to exhibit signals corresponding to aromatic protons, methoxy groups, and protons of the propyl side chains. The chemical shifts and coupling constants of these signals would be instrumental in determining the substitution pattern on the aromatic rings and the conformation of the side chains.
- ¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of distinct carbon environments within the molecule. Characteristic signals for aromatic carbons, methoxy carbons, and aliphatic carbons of the side chains would be observed.

Infrared (IR) Spectroscopy

The IR spectrum of **Biondinin C** would likely display characteristic absorption bands for:

- O-H stretching (if a hydroxyl group is present)
- C-H stretching (aromatic and aliphatic)
- C=C stretching (aromatic ring)
- C-O stretching (ether and alcohol functionalities)


Mass Spectrometry (MS)

Mass spectrometry would be employed to determine the exact molecular weight and fragmentation pattern of **Biondinin C**. The molecular ion peak ($[M]^+$) would confirm the molecular formula, and the fragmentation pattern would offer valuable clues about the compound's structure and the connectivity of its functional groups.

Biological Activity and Signaling Pathways

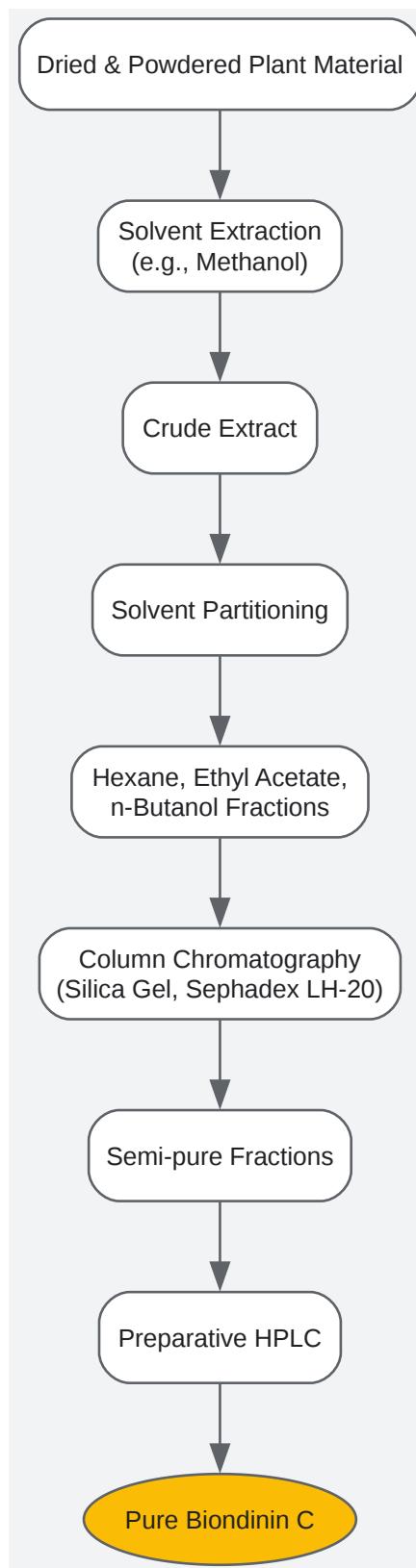
The biological activities of many neolignans have been extensively studied, revealing a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. However, specific studies detailing the biological activity and underlying signaling pathways of **Biondinin C** are limited in the currently available scientific literature.

Further research is required to elucidate the specific molecular targets and mechanisms of action of **Biondinin C**. Should such studies be undertaken, a potential workflow for investigating its impact on cellular signaling is outlined below.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for investigating the biological activity and signaling pathways of a natural product like **Biondinin C**.

Experimental Protocols


Detailed experimental protocols for the isolation and purification of **Biondinin C** would typically involve chromatographic techniques. A general procedure is outlined below.

Extraction and Isolation

- Extraction: The plant material (e.g., from *Illicium* species) is typically dried, powdered, and extracted with a suitable organic solvent such as methanol or ethanol.
- Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

- Chromatographic Purification: The fractions containing the compounds of interest are further purified using a combination of chromatographic techniques, which may include:
 - Silica gel column chromatography
 - Sephadex LH-20 column chromatography
 - Preparative High-Performance Liquid Chromatography (HPLC)

The workflow for a typical isolation and purification process can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the extraction and isolation of **Biondinin C** from a plant source.

Conclusion

Biondinin C represents a natural product with potential for further scientific investigation. This guide has synthesized the currently available data on its physical and chemical properties. However, a clear gap exists in the literature regarding its specific biological activities, mechanisms of action, and detailed spectral characterization. Future research efforts are warranted to fully elucidate the pharmacological potential of this neolignan and to populate the missing data fields, which will be crucial for any potential drug development endeavors.

- To cite this document: BenchChem. [Biondinin C: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b198517#physical-and-chemical-properties-of-biondinin-c\]](https://www.benchchem.com/product/b198517#physical-and-chemical-properties-of-biondinin-c)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com